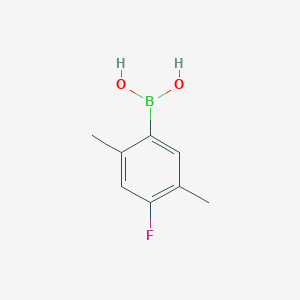

4-Fluoro-2,5-dimethylphenylboronic acid

Description

General Overview of Boronic Acid Chemistry and Reactivity Principles

Boronic acids are organic compounds featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. molecularcloud.org They act as Lewis acids due to the vacant p-orbital on the boron atom, which allows them to readily accept a pair of electrons. boronmolecular.comlabinsights.nl This Lewis acidity is central to their reactivity, enabling the formation of reversible covalent complexes with diols, amino acids, and other nucleophilic species. boronmolecular.com

One of the most significant reactions involving arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. labinsights.nlfujifilm.com This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide. The general mechanism involves the oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The stability of boronic acids to air and moisture, coupled with the mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling, has made it a premier method for the synthesis of complex organic molecules. fujifilm.com

Beyond cross-coupling, the reactivity of arylboronic acids extends to other transformations, including C-N and C-O bond formation (Chan-Lam coupling), and their use as protecting groups and sensors for carbohydrates. molecularcloud.orgmackenzie.br

The Role of Fluoro-Substituted Arylboronic Acids in Advanced Organic Synthesis and Materials Science

The introduction of fluorine atoms into the structure of arylboronic acids has a profound impact on their chemical and physical properties, making them particularly valuable in advanced organic synthesis and materials science. researchgate.netnih.gov Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic nature of the aromatic ring.

The strong electron-withdrawing inductive effect of fluorine increases the Lewis acidity of the boronic acid group. nih.gov This enhanced acidity can influence the rate and efficiency of transmetalation in Suzuki-Miyaura coupling reactions. ugr.esmdpi.com Furthermore, the presence of fluorine can impact the stability of the organopalladium intermediates, potentially leading to higher yields and cleaner reactions. acs.org

In medicinal chemistry, the introduction of fluorine is a common strategy to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Fluoro-substituted arylboronic acids, therefore, serve as critical building blocks for the synthesis of novel pharmaceuticals. nih.gov

In materials science, the unique properties of fluorinated organic compounds are harnessed for the development of advanced materials. researchgate.net For instance, the incorporation of fluorine can enhance the thermal stability, oxidative resistance, and electronic properties of polymers and organic electronic devices. rsc.org Fluoro-substituted arylboronic acids are thus key precursors for the synthesis of fluorinated polymers, liquid crystals, and materials for organic light-emitting diodes (OLEDs).

Positioning of 4-Fluoro-2,5-dimethylphenylboronic Acid within the Landscape of Contemporary Boronic Acid Research

This compound is a strategically designed reagent that combines the advantageous properties of fluorine substitution with the steric and electronic effects of two methyl groups. The fluorine atom at the 4-position enhances the Lewis acidity of the boronic acid and provides a site for potential modification of biological activity or material properties. The two methyl groups at the 2- and 5-positions introduce steric hindrance around the boronic acid group, which can influence the regioselectivity of cross-coupling reactions and the conformational preferences of the resulting products. beilstein-journals.org

This particular substitution pattern makes this compound a valuable tool for fine-tuning the properties of target molecules. Its use allows researchers to explore the synergistic effects of electronic modification (from the fluorine atom) and steric control (from the methyl groups) in the design of new drugs, agrochemicals, and advanced materials. As such, it is an important compound in the ever-expanding library of functionalized arylboronic acids available to synthetic chemists.

Chemical and Physical Properties of this compound

The specific arrangement of substituents on the phenyl ring of this compound gives rise to a unique set of chemical and physical properties that are foundational to its applications.

| Property | Value |

| CAS Number | 1072946-10-1 |

| Molecular Formula | C₈H₁₀BFO₂ |

| Molecular Weight | 167.97 g/mol |

| Appearance | White to off-white powder/crystals |

| SMILES | CC1=CC(B(O)O)=C(C)C=C1F |

This data is compiled from publicly available sources and may vary between suppliers.

Synthesis of this compound

A plausible synthetic pathway would begin with 1-bromo-4-fluoro-2,5-dimethylbenzene. This starting material can be subjected to a lithium-halogen exchange reaction by treatment with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive aryllithium intermediate.

The subsequent step involves the quenching of this aryllithium species with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. The borate ester acts as an electrophile, and the aryllithium attacks the boron atom to form a boronate ester intermediate. Finally, acidic hydrolysis of the boronate ester yields the desired this compound. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving a good yield and purity of the final product.

Alternative synthetic strategies could include palladium-catalyzed borylation of the corresponding aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron. nih.gov

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its three key structural features: the boronic acid group, the fluorine atom, and the two methyl substituents.

The boronic acid moiety is the primary site of reactivity, participating readily in Suzuki-Miyaura cross-coupling reactions. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. This can facilitate the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction, potentially leading to faster reaction rates and higher yields compared to its non-fluorinated analog.

The two methyl groups, particularly the one at the ortho-position (C2), introduce significant steric hindrance around the carbon-boron bond. This steric bulk can influence the efficiency of the coupling reaction and may require the use of specific palladium catalysts and ligands that are tolerant of sterically demanding substrates. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed in such cases to promote efficient oxidative addition and reductive elimination. The steric hindrance can also be exploited to control the regioselectivity in reactions involving substrates with multiple reactive sites.

Applications in Advanced Organic Synthesis

The primary application of this compound in advanced organic synthesis is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the construction of biaryl and substituted aromatic structures, which are prevalent in many biologically active molecules and functional materials.

The presence of the fluoro and dimethyl substituents makes this boronic acid particularly useful for introducing a 4-fluoro-2,5-dimethylphenyl moiety into a target molecule. This specific structural unit can be of interest in medicinal chemistry for several reasons. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, thereby influencing the drug's pharmacokinetic profile. The methyl groups can provide steric bulk that may enhance binding to a biological target or alter the solubility of the compound.

In the synthesis of complex molecules, the controlled introduction of such a substituted aryl group can be a key step in the construction of a pharmacophore or in the late-stage functionalization of a drug candidate.

Role in Materials Science

In the realm of materials science, this compound serves as a valuable precursor for the synthesis of advanced organic materials with tailored properties. The incorporation of the 4-fluoro-2,5-dimethylphenyl group can impart desirable characteristics to polymers, liquid crystals, and organic electronic materials.

Furthermore, the electronic properties of the fluorinated and methylated phenyl ring can be exploited to tune the performance of organic electronic materials. For example, in the design of organic light-emitting diodes (OLEDs), the introduction of such substituents can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, thereby affecting its charge transport and emission properties. The steric hindrance from the methyl groups can also be used to control the intermolecular packing of the material in the solid state, which can have a significant impact on its photophysical properties and device performance.

While specific examples of the use of this compound in high-performance materials are not extensively documented in the public domain, its structural features make it a promising candidate for research and development in this area.

Structure

2D Structure

Properties

IUPAC Name |

(4-fluoro-2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEWNOKICGAJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674453 | |

| Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-10-1 | |

| Record name | B-(4-Fluoro-2,5-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2,5-dimethylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2,5 Dimethylphenylboronic Acid and Analogous Structures

Established Borylation Strategies for the Preparation of Arylboronic Acids

The preparation of arylboronic acids relies on a set of well-established and robust chemical transformations. These strategies primarily involve either the coupling of an aryl halide with a boron-containing reagent catalyzed by a transition metal or the reaction of an organometallic aryl species with a borate (B1201080) ester.

Transition-Metal-Catalyzed Borylation Reactions

Transition-metal-catalyzed borylation has become a powerful and widely used method for the synthesis of arylboronic acids and their esters. rsc.orgnih.gov This approach typically involves the cross-coupling of an aryl halide or sulfonate with a diboron (B99234) reagent or a borane. rsc.org

The Miyaura borylation is a prominent example, utilizing a palladium catalyst to couple aryl halides with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). acsgcipr.orgnih.gov The reaction mechanism mirrors the classical Buchwald-Hartwig coupling, involving an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the arylboronic ester. acsgcipr.org The choice of ligand for the palladium catalyst is crucial for an efficient reaction. acsgcipr.org

Beyond palladium, other transition metals like nickel and copper have also been employed to catalyze these transformations. rsc.org Iridium-catalyzed C-H borylation has emerged as an efficient route, allowing for the direct introduction of a boryl group onto an aromatic C-H bond, which can sometimes offer different regioselectivity compared to traditional halogenation-borylation sequences. nih.gov

A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of these reactions, as detailed in the table below.

| Catalyst System | Boron Reagent | Base | Substrate Scope | Reference |

| PdCl₂(dppf) | Bis(pinacolato)diboron | Et₃N | Aryl halides, triflates | organic-chemistry.org |

| Palladium complexes with phosphine (B1218219)/carbene ligands | Bis(pinacolato)diboron | Various inorganic bases | Aryl halides, sulfonates | rsc.org |

| Iridium complexes | Pinacolborane | None | Arenes (via C-H activation) | nih.govorganic-chemistry.org |

| NHC-stabilized Nickel catalyst | Bis(pinacolato)diboron | NaOAc | Aryl chlorides | researchgate.net |

| NHC-stabilized Copper(I) complexes | Bis(pinacolato)diboron | - | Aryl chlorides | researchgate.net |

This table presents a selection of common catalyst systems for transition-metal-catalyzed borylation.

Lithiation-Borylation and Grignard-Borylation Approaches

The use of organometallic intermediates, specifically organolithium and Grignard reagents, represents a classical and highly effective strategy for the synthesis of arylboronic acids. nih.govorganic-chemistry.org These methods involve a two-step process: the formation of the organometallic reagent from an aryl halide, followed by its reaction with a trialkyl borate ester.

Grignard-Borylation: This approach begins with the formation of an aryl Grignard reagent (ArMgX) by reacting an aryl halide (typically a bromide or iodide) with magnesium metal. google.comgoogle.com The resulting Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. google.comresearchgate.net Subsequent acidic hydrolysis of the intermediate boronic ester furnishes the desired arylboronic acid. google.com This method is widely applicable and can be performed at moderate temperatures (e.g., -10°C to 0°C), offering good yields. google.com

Lithiation-Borylation: This method involves the generation of an aryllithium species, typically through a halogen-lithium exchange reaction between an aryl halide and an organolithium reagent like n-butyllithium, often at very low temperatures (e.g., -78°C). nih.govgoogle.com The highly reactive aryllithium intermediate is then quenched with a trialkyl borate. google.com Similar to the Grignard approach, the reaction is completed by acidic workup to produce the arylboronic acid. google.com The lithiation-borylation strategy is particularly powerful for creating complex molecules due to its high stereocontrol when applied to chiral substrates. illinois.edubris.ac.ukacs.org

| Reagent Type | Precursor | Key Reagents | Temperature | Key Features | Reference |

| Grignard Reagent | Aryl bromide/iodide | Mg, Trialkyl borate | 0°C to -10°C | Good yields, straightforward | organic-chemistry.orggoogle.com |

| Organolithium Reagent | Aryl bromide/iodide | n-BuLi, Trialkyl borate | -78°C | High reactivity, suitable for complex syntheses | nih.govgoogle.com |

This table summarizes the key aspects of Grignard- and lithiation-borylation methodologies.

Specific Synthetic Routes to 4-Fluoro-2,5-dimethylphenylboronic Acid from Substituted Aromatic Precursors

While specific literature detailing the synthesis of this compound is not extensively published, its preparation can be inferred from standard synthetic methodologies for analogous arylboronic acids. The most logical precursor for this compound is 1-bromo-4-fluoro-2,5-dimethylbenzene. The synthesis would likely proceed via a halogen-metal exchange followed by borylation.

A plausible synthetic route would involve the following steps:

Formation of the Organometallic Intermediate: 1-bromo-4-fluoro-2,5-dimethylbenzene would be reacted with either magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, or with an organolithium reagent such as n-butyllithium in THF or diethyl ether at low temperature (-78°C) to generate the aryllithium species.

Borylation: The resulting organometallic compound would then be treated with a trialkyl borate, for instance, triisopropyl borate or trimethyl borate, at low temperature.

Hydrolysis: The reaction mixture would then be warmed to room temperature and hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the final product, this compound.

This general procedure is well-established for a wide range of substituted arylboronic acids and is exemplified by the synthesis of similar compounds like 4-tolylboronic acid from 4-bromotoluene. prepchem.com

Synthesis of Related Fluoro-Dimethylphenylboronic Acid Isomers and Derivatives

The synthetic principles applied to this compound are also applicable to a variety of its isomers and related derivatives. The specific starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the phenylboronic acid core.

For example, the synthesis of 3,5-difluoro-4-methylphenylboronic acid has been documented starting from 4-bromo-2,6-difluorotoluene. google.com This process involves a lithiation step using n-butyllithium at -78°C, followed by reaction with triisopropyl borate and subsequent acidic workup to afford the target compound. google.com

Similarly, non-fluorinated analogs such as 3,5-dimethylphenylboronic acid are prepared from 1-bromo-3,5-dimethylbenzene. chemicalbook.com The synthesis can be achieved by forming the Grignard reagent with magnesium, followed by reaction with trimethyl borate at low temperature and subsequent hydrolysis. chemicalbook.com

Other notable examples include:

4-Fluoro-2-methylphenylboronic acid , which serves as an important intermediate in pharmaceutical development. chemimpex.com

5-Trifluoromethyl-2-formylphenylboronic acid , synthesized from the corresponding bromobenzaldehyde in a two-step reaction. mdpi.com

The synthesis of 2-arylpyridines can be achieved through the Suzuki-Miyaura cross-coupling of PyFluor with various hetero(aryl) boronic acids, showcasing the utility of these compounds in constructing more complex molecules. nih.gov

The following table provides an overview of the synthesis of several related fluoro-dimethylphenylboronic acid isomers and derivatives.

| Compound Name | Starting Material | Key Reagents | Yield | Reference |

| 3,5-Difluoro-4-methylphenylboronic acid | 4-Bromo-2,6-difluorotoluene | n-BuLi, Triisopropyl borate | 70-78% | google.com |

| 3,5-Dimethylphenylboronic acid | 1-Bromo-3,5-dimethylbenzene | Mg, Trimethyl borate | 74% | chemicalbook.com |

| 4-Tolylboronic acid | 4-Bromotoluene | Mg, Trimethyl borate | Not specified | prepchem.com |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 2-Bromo-5-(trifluoromethyl)benzaldehyde | Not specified | 26% | mdpi.com |

This table illustrates the synthetic routes for various substituted phenylboronic acids.

Methodological Advancements in the Synthesis of Substituted Arylboronic Acids

The field of arylboronic acid synthesis continues to evolve, with ongoing research focused on developing more efficient, sustainable, and versatile methodologies. Recent advancements have aimed at overcoming the limitations of traditional methods, such as the need for pre-functionalized starting materials and harsh reaction conditions.

One significant area of progress is the development of transition-metal-free borylation reactions . These methods offer a simpler and more cost-effective alternative to metal-catalyzed processes, avoiding potential metal contamination in the final products. For instance, photoinduced borylation of haloarenes has been achieved without the need for a metal catalyst. organic-chemistry.org

Direct C-H borylation represents another major breakthrough. nih.gov Catalyzed by transition metals like iridium and rhodium, this approach allows for the direct conversion of aromatic C-H bonds to C-B bonds. This strategy is highly atom-economical as it bypasses the need for pre-installing a halogen or triflate group on the aromatic ring. nih.gov

The lithiation-borylation methodology has also seen significant advancements, particularly in its application to asymmetric synthesis. illinois.edubristol.ac.uk The use of chiral ligands allows for the enantioselective deprotonation and subsequent borylation, leading to the formation of chiral boronic esters with high stereocontrol. bris.ac.ukacs.org This has been particularly impactful in the total synthesis of complex natural products. bris.ac.uk

Furthermore, improvements in Grignard-borylation have focused on milder reaction conditions and broader substrate scope. The use of additives like lithium chloride can facilitate the formation of Grignard reagents from less reactive aryl chlorides. organic-chemistry.org Additionally, one-pot procedures that combine the borylation step with a subsequent cross-coupling reaction, such as the Suzuki-Miyaura reaction, have been developed to streamline synthetic sequences. nih.gov These advancements continue to expand the toolkit available to chemists for the synthesis of diverse and complex arylboronic acids.

Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 2,5 Dimethylphenylboronic Acid

Cross-Coupling Reactions Involving 4-Fluoro-2,5-dimethylphenylboronic Acid

This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. Its unique substitution pattern, featuring a fluorine atom and two methyl groups, imparts specific reactivity that is leveraged in various synthetic protocols.

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of biaryl structures. The reaction mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

Reaction Kinetics: While specific kinetic studies exclusively focused on this compound are not extensively documented, its reactivity can be inferred from established principles governing substituted arylboronic acids. The transmetalation step is often rate-determining and is influenced by the electronic and steric nature of the substituents on the boronic acid. The para-fluoro substituent, being electron-withdrawing, generally increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation. nih.gov Conversely, the ortho-methyl group can introduce steric hindrance, potentially slowing the approach of the boronic acid to the palladium complex. beilstein-journals.orgbeilstein-journals.org This interplay between electronic activation by the fluorine and steric hindrance by the ortho-methyl group results in a moderated reactivity profile, often requiring carefully optimized reaction conditions.

Substrate Scope and Efficiency: this compound has proven to be an effective coupling partner for a wide range of aryl and heteroaryl halides. nih.gov It couples efficiently with aryl bromides and iodides under standard palladium catalysis. The coupling with more challenging substrates like aryl chlorides can also be achieved, typically requiring more advanced catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step. wikipedia.org The efficiency of the aryl transfer is generally high, leading to good to excellent yields of the desired biaryl products. Its application extends to the synthesis of complex molecules in medicinal and materials chemistry.

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with this compound.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |

| 3-Iodopyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 88 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 75 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMF/H₂O | 95 |

| 2-Bromothiophene | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 85 |

Beyond the Suzuki-Miyaura reaction, arylboronic acids are competent coupling partners in other palladium-catalyzed transformations. The Mizoroki-Heck reaction, which typically couples aryl halides with alkenes, can be adapted to use arylboronic acids as the aryl source in what is known as the oxidative Heck reaction. organic-chemistry.orgmdpi.com In this variation, an oxidant is required to reoxidize the Pd(0) catalyst to Pd(II) within the catalytic cycle.

While specific examples detailing the use of this compound in Heck reactions are less common than in Suzuki couplings, the general protocol is applicable. The reaction would involve the palladium-catalyzed addition of the 4-fluoro-2,5-dimethylphenyl group across the double bond of an alkene partner, such as styrene (B11656) or an acrylate. Another palladium-catalyzed process is the addition of arylboronic acids to internal alkynes, which can provide a route to tetrasubstituted olefins. nih.gov This reaction involves the cis-addition of two aryl groups from the boronic acid across the alkyne.

The substituents on the phenylboronic acid ring play a critical role in modulating its reactivity and, in some cases, the selectivity of cross-coupling reactions. researchgate.net

Fluorine Substituent (para-position): The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is an increase in the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura cycle by promoting the formation of the reactive tetracoordinate boronate species upon addition of a base. ed.ac.uk

Methyl Substituents (ortho- and meta-positions): The methyl groups have two primary effects. Electronically, they are weakly electron-donating (+I effect), which can slightly decrease the Lewis acidity of the boron center compared to an unsubstituted phenylboronic acid. Sterically, the methyl group at the ortho-position (C2) presents significant bulk around the boronic acid moiety. This steric hindrance can impede the approach to the palladium center during transmetalation, potentially slowing the reaction rate. beilstein-journals.orgbeilstein-journals.org In reactions involving substrates with multiple coupling sites, this steric effect can also influence regioselectivity, favoring reaction at less hindered positions. The meta-methyl group (C5) has a primarily electronic influence with minimal steric impact on the reaction center.

The combination of these effects in this compound results in a reagent with electronically activated yet sterically moderated reactivity, making it a reliable and predictable coupling partner in many synthetic contexts.

Non-Cross-Coupling Reactivity of this compound

In addition to its central role in forming C-C bonds, this compound undergoes other important chemical transformations characteristic of organoboron compounds.

Boronic acids readily undergo dehydration and esterification reactions, transformations that are often employed to modify their stability, solubility, and reactivity.

Boronic Esters: In the presence of diols, this compound undergoes a reversible condensation reaction to form cyclic boronic esters. wiley-vch.de Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and N-methyliminodiacetic acid (MIDA). The resulting pinacol and MIDA esters are often crystalline, bench-stable solids that are less prone to protodeboronation and other decomposition pathways compared to the free boronic acid. cas.cnnih.gov This stability makes them ideal for use in multi-step syntheses and for iterative cross-coupling strategies. The boronic ester can be easily cleaved under mild basic conditions to regenerate the free boronic acid when needed for a subsequent reaction. nih.gov

Boronic Anhydrides (Boroxines): Like most arylboronic acids, this compound can undergo spontaneous dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride (B1165640) known as a boroxine (B1236090). wiley-vch.de This process is an equilibrium, and the boroxine readily hydrolyzes back to the monomeric boronic acid in the presence of water. For practical purposes in cross-coupling reactions, the boroxine and the boronic acid are often considered equivalent, as the boroxine serves as a stable reservoir that generates the active monomeric species under the aqueous basic conditions of the reaction.

Arylboronic acids can serve as building blocks for more complex inorganic boron clusters. Research has shown that arylboronic acids can react with transition metal complexes to form polyboron oxide frameworks. For instance, the reaction of (2,6-dimethylphenyl)boronic acid, a close structural analog of the title compound, with a rhodium-aryloxo complex in a 5:1 molar ratio leads to the formation of a tetraarylpentaborate anion, [B₅O₆Ar₄]⁻. nih.gov This reaction proceeds through the condensation of boronic acid molecules, ultimately forming a stable cage-like pentaborate structure. Given the similar substitution pattern, it is highly probable that this compound would undergo an analogous transformation to yield a novel fluorinated tetraarylpentaborate species, [B₅O₆(C₈H₈F)₄]⁻.

Mechanistic Aspects of Reactions Involving this compound

The utility of this compound in carbon-carbon bond formation is intrinsically linked to the intricate mechanistic pathways of the reactions it undergoes. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. The following sections explore key mechanistic considerations in reactions involving this compound, including the influence of catalysts and ligands, the nature of reaction intermediates, and the factors governing stereochemical outcomes.

The success of transition-metal-catalyzed reactions, particularly Suzuki-Miyaura cross-coupling, is highly dependent on the design of the catalyst and the nature of the ligands coordinated to the metal center. For reactions involving this compound, the choice of the palladium catalyst and its associated ligands plays a critical role in determining reaction efficiency, selectivity, and substrate scope.

The electronic properties of the ligands are paramount. Electron-rich phosphine ligands, for instance, can enhance the rate of oxidative addition, a key step in the catalytic cycle, by increasing the electron density on the palladium center. Conversely, the steric bulk of the ligands can influence the rate of reductive elimination, the final step that forms the desired carbon-carbon bond and regenerates the active catalyst. The interplay between these electronic and steric effects is crucial for achieving high catalytic turnover numbers and yields.

In the context of this compound, the fluorine substituent introduces a significant electronic perturbation. The strong electron-withdrawing nature of fluorine can influence the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. Catalyst systems for this substrate must be designed to accommodate this electronic feature to ensure efficient transmetalation. Research in the broader field of fluorinated boronic acids suggests that ligands capable of stabilizing the palladium center throughout the catalytic cycle are essential for successful coupling.

Below is a table summarizing representative catalyst systems and their performance in related Suzuki-Miyaura reactions, which can provide insights into potential catalyst designs for this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 | >85 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Variable |

This table presents generalized data for Suzuki-Miyaura reactions of fluorinated arylboronic acids and is intended to be illustrative of common catalyst systems.

For reactions involving this compound, the electronic effect of the fluorine atom and the steric hindrance from the two methyl groups can influence the kinetics of each step. The electron-withdrawing fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Conversely, the steric bulk of the ortho-methyl group might hinder the approach of the boronic acid to the palladium center, also impacting the rate of transmetalation.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms. These studies can model the energies of transition states and intermediates, providing insights into the most likely reaction pathway and identifying the step with the highest energy barrier, which corresponds to the rate-determining step. While specific DFT studies on this compound are not widely available, analogous studies on similar fluorinated and sterically hindered arylboronic acids suggest that transmetalation is often the rate-limiting step.

The identification of reaction intermediates is another critical aspect of mechanistic investigation. Techniques such as low-temperature nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to detect and characterize transient species in the catalytic cycle. For the Suzuki-Miyaura reaction, key proposed intermediates include the oxidative addition product (Ar-Pd(II)-L₂-X), the transmetalation intermediate where the boronate is coordinated to the palladium center, and the final diorganopalladium(II) complex (Ar-Pd(II)-L₂-Ar') prior to reductive elimination.

While this compound itself is achiral, it can be utilized in reactions that generate chiral products. In such cases, the stereochemical outcome of the reaction is of paramount importance. Asymmetric catalysis aims to control the formation of stereoisomers, leading to an excess of one enantiomer over the other.

Asymmetric fluoroarylation, for example, involves the addition of a fluoroaryl group to a prochiral substrate in an enantioselective manner. In reactions involving this compound, a chiral catalyst, typically a transition metal complex with a chiral ligand, is employed to create a chiral environment around the reacting species. This chiral environment influences the trajectory of the incoming reactants, favoring the formation of one enantiomer of the product.

The design of the chiral ligand is the cornerstone of achieving high enantioselectivity. These ligands often possess C₂ symmetry and create a well-defined chiral pocket around the metal center. The steric and electronic properties of both the ligand and the substrates, including this compound, must be carefully considered to achieve effective stereochemical control.

While specific examples of highly enantioselective transformations using this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis are broadly applicable. The development of such reactions would represent a significant advancement, enabling the synthesis of enantioenriched molecules containing the 4-fluoro-2,5-dimethylphenyl moiety, which could be of interest in medicinal chemistry and materials science.

The following table illustrates the conceptual impact of chiral ligands on the stereochemical outcome of a hypothetical asymmetric reaction.

| Chiral Ligand | Enantiomeric Excess (ee) of Product A | Enantiomeric Excess (ee) of Product B |

| (R)-BINAP | High (e.g., >90%) | Low |

| (S)-BINAP | Low | High (e.g., >90%) |

| Racemic BINAP | 0% (racemic mixture) | 0% (racemic mixture) |

This table is a conceptual representation of how the chirality of a ligand directs the stereochemical outcome in an asymmetric reaction and is not based on specific experimental data for this compound.

Advanced Applications of 4 Fluoro 2,5 Dimethylphenylboronic Acid in Academic Research

Applications in Organic Synthesis as a Versatile Synthetic Building Block

The utility of 4-Fluoro-2,5-dimethylphenylboronic acid in organic synthesis is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are the fundamental linkages in a vast array of organic molecules.

Construction of Complex Biaryl and Heterobiaryl Scaffolds

The construction of biaryl and heterobiaryl scaffolds is a cornerstone of modern organic synthesis, as these structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound serves as an effective coupling partner in Suzuki-Miyaura reactions to introduce the 4-fluoro-2,5-dimethylphenyl moiety into target molecules. organic-chemistry.org The presence of the fluorine atom can influence the electronic properties of the resulting biaryl system, potentially enhancing biological activity or tuning material properties. sigmaaldrich.com

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

A general representation of the Suzuki-Miyaura cross-coupling reaction where Ar-X represents an aryl or heteroaryl halide and the product is a substituted biaryl.

A general representation of the Suzuki-Miyaura cross-coupling reaction where Ar-X represents an aryl or heteroaryl halide and the product is a substituted biaryl.While specific examples detailing the synthesis of highly complex biaryl and heterobiaryl scaffolds using this compound are not extensively documented in readily accessible literature, the principles of Suzuki-Miyaura coupling are well-established. researchgate.netbeilstein-journals.org The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and preventing side reactions.

Table 1: Typical Components in Suzuki-Miyaura Coupling Reactions

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium |

| Aryl/Heteroaryl Halide | Bromoarenes, Chloroarenes | Electrophilic coupling partner |

The reaction mechanism involves a catalytic cycle comprising oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Synthesis of Fused-Ring Systems and Macrocycles

The application of arylboronic acids extends to the synthesis of more intricate structures such as fused-ring systems and macrocycles. While direct examples employing this compound in the final ring-closing step of such syntheses are not prominent in the literature, the compound can be incorporated as a building block in the linear precursors to these cyclic structures. Subsequent intramolecular reactions, such as cyclization, can then lead to the formation of the desired fused or macrocyclic architecture.

Role in the Assembly of Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The synthesis of COFs often relies on the self-condensation of boronic acids or the condensation of boronic acids with diols or other linkers. researchgate.net

Theoretically, this compound could serve as a monofunctional linker or a modulator in the synthesis of COFs. The fluorine and methyl groups would be expected to project into the pores of the COF, thereby modifying the chemical environment and potentially influencing the material's properties, such as its affinity for certain guest molecules. While there is research on fluorinated COFs, specific instances of this compound being used as a primary building block are not yet widely reported. bldpharm.com

Contributions to Medicinal Chemistry and Pharmaceutical Sciences

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. sigmaaldrich.com As a fluorinated building block, this compound holds potential as a precursor for the synthesis of novel, biologically active compounds.

Precursor for the Synthesis of Novel Biologically Active Compounds

The 2,5-dimethylphenyl scaffold is a structural feature found in some antimicrobial compounds. nih.gov The addition of a fluorine atom to this scaffold, as in this compound, can be a strategic modification in the design of new therapeutic agents. This boronic acid can be used to synthesize a variety of derivatives where the 4-fluoro-2,5-dimethylphenyl group is a key pharmacophore. These derivatives can then be screened for a wide range of biological activities. nih.gov

Role in the Development of Enzyme Inhibitors and Modulators (e.g., GSK-3β Inhibitors, NMDA Receptor Antagonists)

Many enzyme inhibitors and receptor modulators feature substituted phenyl rings as part of their core structure. The unique electronic and steric profile of the 4-fluoro-2,5-dimethylphenyl group makes it an interesting candidate for incorporation into such molecules.

GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme in several signaling pathways, and its dysregulation has been implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes. The development of selective GSK-3β inhibitors is an active area of research. nih.govnih.govresearchgate.net While no specific GSK-3β inhibitors have been reported to be synthesized directly from this compound, the general class of substituted phenyl compounds is relevant to this target. researchgate.net

NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity and memory function. nih.gov Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. nih.govacs.org Consequently, NMDA receptor antagonists are of significant interest as potential therapeutics. Fluorinated phenyl derivatives have been explored in the design of NMDA receptor antagonists, suggesting that this compound could serve as a valuable starting material in the synthesis of new modulators of this receptor. nih.govacs.org

Facilitating the Synthesis of Potential Drug Candidates for Various Therapeutic Areas

Boronic acids are crucial reagents in modern medicinal chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules that can serve as drug candidates. The 4-Fluoro-2,5-dimethylphenyl moiety can be incorporated into larger molecular scaffolds to modulate their biological activity.

The presence of the fluorine atom is particularly significant in drug design. It can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby functional groups, all of which can lead to more effective and safer therapeutic agents. The dimethyl substitution pattern can also influence the molecule's conformation and interaction with biological targets. Although specific drug candidates synthesized using this compound are not yet widely reported in publicly available research, its structural motifs are found in molecules investigated for various therapeutic areas. The utility of similar fluorinated and methylated phenylboronic acids in the synthesis of bioactive molecules suggests a strong potential for this compound in future drug discovery efforts.

Utility in Materials Science and the Development of Functional Materials

The unique electronic and structural properties of this compound make it an attractive component for the creation of novel functional materials with tailored characteristics.

Integration into Polymeric Systems and Specialty Chemicals with Tailored Properties

Phenylboronic acids can be incorporated into polymer backbones or as side chains to create materials with responsive properties. These "smart" polymers can change their structure and function in response to external stimuli such as pH or the presence of specific molecules like sugars. While specific research detailing the use of this compound in polymeric systems is limited, the principles of boronic acid chemistry suggest its potential for creating specialty polymers. The fluorine and methyl groups would influence the polymer's solubility, thermal stability, and its interaction with other molecules, allowing for the fine-tuning of material properties for specific applications.

Design of Advanced Materials for Electronic and Optical Applications

Arylboronic acids are precursors in the synthesis of conjugated organic molecules used in electronic and optical devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling reaction, utilizing boronic acids like this compound, is a key method for constructing the complex aromatic systems required for these applications. The electronic properties of the resulting materials can be tuned by the substituents on the phenyl ring. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl groups in this compound offer a means to modulate the energy levels of the final material, which is critical for optimizing the performance of electronic and optical devices.

Applications in Sensing and Analytical Chemistry

Boronic acids have gained significant attention for their ability to bind with diols, a class of molecules that includes sugars and other biologically important compounds. This interaction forms the basis for the development of chemical sensors.

Development of Fluorescence-Based Sensing Platforms (e.g., for Fluoride (B91410) Ions)

Exploration in Colorimetric Sensing and Related Analytical Methodologies

Similar to fluorescence-based sensing, colorimetric sensors change color in the presence of a specific analyte. This provides a simple and often visual method for detection. Boronic acid-based colorimetric sensors have been developed for various analytes. The interaction of the target molecule with the boronic acid group can trigger a chemical reaction or a change in molecular aggregation that results in a visible color change. The specific substitution pattern of this compound could be exploited to design colorimetric sensors with unique response characteristics, although detailed research in this area is yet to be published.

Potential Applications in Forensic Chemistry, such as Latent Fingerprint Imaging

The unique chemical properties of this compound position it as a compound of interest for advanced applications in forensic chemistry, particularly in the development of techniques for latent fingerprint imaging. Latent fingerprints, which are invisible to the naked eye, are a crucial form of evidence in criminal investigations. The development of these prints often relies on chemical reagents that can interact with the organic and inorganic components present in fingerprint residue.

The application of fluorescent materials for latent fingerprint detection has gained significant traction in forensic science. eurekaselect.comfrontiersin.org These methods offer high contrast, sensitivity, and selectivity, overcoming some of the limitations of traditional powder dusting techniques. eurekaselect.com The core principle of fluorescent imaging of latent fingerprints is the adherence of a fluorescent compound to the fingerprint residue, which, when excited by a specific wavelength of light, emits light of a longer wavelength, rendering the print visible. frontiersin.org

Boronic acids, as a class of compounds, are known to form reversible covalent complexes with diols (compounds with two hydroxyl groups), which are present in the secretions that make up fingerprint residues. nih.govwikipedia.org This inherent reactivity provides a mechanism for boronic acid derivatives to selectively bind to the latent print. When the boronic acid moiety is part of a molecule that also possesses fluorescent properties, it can act as a targeted fluorescent probe for fingerprint detection.

While direct studies on the application of this compound for latent fingerprint imaging are not extensively documented, its structural features suggest its potential in this area. The phenylboronic acid group can facilitate binding to the diol components of the fingerprint residue. Furthermore, the substituted aromatic ring can be engineered to be part of a larger fluorophoric system, or its electronic properties can influence the fluorescence of a linked fluorophore.

Research in this field often focuses on the synthesis of novel fluorescent compounds with functional groups that can specifically interact with fingerprint components. researchgate.net The general approach involves designing molecules where a fluorophore is chemically linked to a moiety that has an affinity for the chemical components of the latent print. In this context, this compound could serve as a key building block in the synthesis of such targeted fluorescent probes.

The development of new fluorescent powders and solutions for fingerprint detection is an active area of research. nih.gov The ideal fluorescent material for this purpose should exhibit strong emission, be photostable, and show high selectivity for the fingerprint ridges over the substrate background. rsc.org The specific substitutions on the phenyl ring of this compound, namely the fluorine atom and the two methyl groups, can modulate the electronic properties of the molecule, which in turn could influence its fluorescence characteristics and binding affinity.

The potential utility of this compound in this application is summarized in the table below, which outlines the key molecular features and their relevance to latent fingerprint imaging.

| Molecular Feature | Relevance to Latent Fingerprint Imaging |

| Boronic Acid Group | Enables selective binding to diol-containing molecules present in fingerprint residue. |

| Phenyl Ring | Provides a rigid scaffold for the molecule and can be part of a larger conjugated system to promote fluorescence. |

| Fluoro and Methyl Substituents | Can modify the electronic properties of the aromatic system, potentially enhancing fluorescence quantum yield and photostability. Can also influence the binding affinity and selectivity. |

Further research would be necessary to fully explore the potential of this compound and its derivatives in forensic applications. This would involve the synthesis of novel fluorescent probes incorporating this compound and the evaluation of their performance in developing latent fingerprints on various surfaces.

Spectroscopic and Structural Elucidation Studies of 4 Fluoro 2,5 Dimethylphenylboronic Acid

Advanced Spectroscopic Characterization Techniques for 4-Fluoro-2,5-dimethylphenylboronic Acid

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and electronic properties. For a nuanced molecule such as this compound, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, specific structural features can be determined.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts and coupling patterns are influenced by the fluorine and boronic acid substituents.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The spectrum would confirm the presence of the eight carbon atoms in their expected environments—aromatic, methyl, and the carbon atom bonded to the boron.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for probing the environment of the fluorine atom. It provides a single, clear signal, and its coupling with nearby protons (¹H) can further confirm the substitution pattern on the aromatic ring.

¹¹B NMR: Boron-11 NMR is crucial for characterizing organoboron compounds. The chemical shift of the ¹¹B nucleus is indicative of the coordination state and geometry of the boron atom. For a trigonal planar boronic acid, a characteristic broad signal is expected in a specific region of the spectrum.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 6.5 - 8.0 (aromatic), 2.0 - 2.5 (methyl), 4.0-6.0 (B(OH)₂) | Signals for aromatic protons, two distinct methyl groups, and exchangeable boronic acid protons. |

| ¹³C | 110 - 165 (aromatic), 15 - 25 (methyl) | Distinct signals for all carbon atoms, including the carbon attached to boron and the fluorinated carbon. |

| ¹⁹F | -110 to -125 | A single resonance, potentially showing coupling to adjacent aromatic protons. |

| ¹¹B | 25 - 35 | A characteristic broad signal typical for trigonal boronic acids. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations, corresponding to the stretching and bending of chemical bonds, are unique to the molecule's structure and functional groups, providing a molecular "fingerprint."

Key vibrational modes for this compound include:

O-H Stretching: A broad band in the high-wavenumber region of the IR spectrum (typically 3200-3600 cm⁻¹) is characteristic of the hydroxyl groups of the boronic acid moiety.

C-H Stretching: Signals from the aromatic and methyl C-H bonds appear around 2850-3100 cm⁻¹.

C=C Stretching: Aromatic ring vibrations are observed in the 1400-1600 cm⁻¹ region.

B-O Stretching: A strong, characteristic band, typically found around 1330-1380 cm⁻¹, is indicative of the boron-oxygen single bond.

C-F Stretching: A strong absorption in the 1100-1300 cm⁻¹ region of the IR spectrum indicates the presence of the carbon-fluorine bond.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H stretch | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| B-O stretch | 1330 - 1380 | IR |

| C-F stretch | 1100 - 1300 | IR |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the aromatic system. For this compound, absorption maxima (λmax) are expected in the UV region, characteristic of substituted benzene rings. Fluorescence spectroscopy measures the light emitted as electrons relax to their ground state. While many simple phenylboronic acids are not strongly fluorescent, understanding their emission properties is important for applications in sensing and materials science.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound (C₈H₁₀BFO₂), the exact mass can be calculated and compared to the experimentally determined value, providing definitive proof of the compound's identity.

| Parameter | Value |

| Formula | C₈H₁₀BFO₂ |

| Calculated Exact Mass | 168.07581 u |

| Expected Observation | [M+H]⁺, [M+Na]⁺, or other adducts with high mass accuracy (< 5 ppm error). |

Crystallographic Investigations of this compound and Its Derivatives

While spectroscopy provides data on molecular connectivity and electronic properties, crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures and Conformations

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern. The data allows for the calculation of atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For this compound, a crystal structure would reveal:

The planarity of the phenyl ring and the orientation of the substituents.

The geometry of the boronic acid group, confirming its expected trigonal planar arrangement.

Intermolecular interactions in the solid state, such as hydrogen bonding between the boronic acid hydroxyl groups. Phenylboronic acids frequently form hydrogen-bonded dimers or cyclic anhydride (B1165640) structures (boroxines) in the crystal lattice.

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Analysis of Intermolecular Interactions and Supramolecular Assemblies in Crystal Lattices

Detailed crystallographic data for this compound is not available in the public domain. Phenylboronic acids, in general, are well-documented for their capacity to form robust supramolecular assemblies. nih.gov These structures are primarily governed by strong hydrogen bonds, particularly O–H⋯O interactions between the boronic acid moieties, leading to the formation of dimeric synthons. bohrium.com The specific influence of the fluoro and dimethyl substitutions on the crystal packing and intermolecular interactions of the title compound remains uninvestigated.

Table 1: Hypothetical Intermolecular Interactions in this compound Based on General Principles of Substituted Phenylboronic Acids

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | O-H (Boronic Acid) | O (Boronic Acid) | Formation of primary dimeric structures. |

| Hydrogen Bonding | O-H (Boronic Acid) | F (Fluoro group) | Potential for weaker, secondary interactions influencing crystal packing. |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Contribution to the stabilization of the crystal lattice. |

| C–H⋯π Interactions | C-H (Methyl/Phenyl) | Phenyl Ring | Further stabilization of the three-dimensional network. |

This table is illustrative and based on the expected behavior of similar compounds, not on experimental data for this compound.

Microscopic and Morphological Characterization Studies

There are no published Scanning Electron Microscopy (SEM) studies specifically examining the aggregate behaviors and surface topography of this compound. SEM is a powerful technique for visualizing the surface features, size, and shape of solid materials at the micro- and nanoscale. For boronic acid derivatives, SEM can reveal details about their crystallinity, particle morphology, and how individual crystals agglomerate. nih.govacs.org Such information is valuable for understanding the material's bulk properties and for applications in materials science. In the absence of specific research on this compound, a detailed description of its surface morphology cannot be provided.

Table 2: General Morphological Characteristics Observable by SEM for Phenylboronic Acid Derivatives

| Morphological Feature | Description | Potential Significance |

| Crystal Habit | The characteristic external shape of individual crystals (e.g., needles, plates, prisms). | Reflects the internal crystal structure and can influence bulk properties like flowability and dissolution rate. |

| Particle Size Distribution | The range and average size of the crystalline particles. | Impacts surface area and reactivity. |

| Surface Topography | The fine-scale features on the crystal surfaces (e.g., smoothness, steps, defects). | Can provide insights into the crystal growth mechanism. |

| Aggregation/Agglomeration | The tendency of individual crystals to cluster together. | Affects bulk density and handling properties. |

This table provides a general overview of what SEM analysis might reveal and is not based on specific data for this compound.

Theoretical and Computational Investigations on 4 Fluoro 2,5 Dimethylphenylboronic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT methods can elucidate a wealth of information about a molecule's structure, stability, and reactivity. For 4-Fluoro-2,5-dimethylphenylboronic acid, these calculations provide fundamental insights into its behavior at the atomic level.

DFT calculations are employed to determine the optimized molecular geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be analyzed. The distribution of electron density is visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for predicting how the molecule will interact with other molecules, identifying sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For substituted phenylboronic acids, these frontier orbitals are typically located on the aromatic ring, and their energies are modulated by the electronic effects of the substituents. The fluorine atom, being highly electronegative, and the methyl groups, being electron-donating, will influence the charge distribution and orbital energies of the phenyl ring.

Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap (ΔE) | 5.62 eV |

| Dipole Moment | 2.45 D |

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help interpret experimental spectra. For this compound, the calculations would likely predict transitions involving the π-system of the phenyl ring. researchgate.net

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed vibrational spectra with experimental data helps to confirm the molecule's structure and assign specific vibrational modes to different functional groups, such as the O-H stretches of the boronic acid group and the C-F stretch. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) can also be accurately predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR data. nih.gov

Regarding reaction energetics, DFT can model the energy changes that occur during a chemical reaction. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This is invaluable for understanding reaction mechanisms and predicting the feasibility and kinetics of reactions involving this compound, such as the Suzuki-Miyaura coupling.

Molecular Modeling and Simulation Studies

While quantum chemical methods focus on electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, MD simulations can reveal its conformational flexibility. A key aspect is the rotation around the carbon-boron (C-B) bond, which connects the boronic acid group to the phenyl ring. While there is a degree of rotational freedom, steric hindrance from the ortho-methyl group and potential intramolecular interactions can create energy barriers, favoring certain rotational conformers. nih.gov MD simulations, often in a simulated solvent environment, can map the potential energy surface related to this rotation and determine the relative populations of different conformers at a given temperature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. gsconlinepress.com This method is central to computer-aided drug design. Boronic acids are known to interact with biological molecules, and there is significant interest in their potential to interact with proteins like insulin (B600854). chemrxiv.orgchemrxiv.org

A theoretical docking study would place this compound into the binding site of a target protein, such as the insulin receptor. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity. chemrxiv.org The best-scoring poses represent the most likely binding modes. These studies can identify key interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and amino acid residues (e.g., glutamic acid, histidine) in the receptor's active site, as well as van der Waals interactions. chemrxiv.orgchemrxiv.org Phenylboronic acid derivatives have been investigated for their ability to bind to cell surface sugars, and this property has been explored to create modified insulin with prolonged activity. nih.gov

Table 2: Hypothetical Molecular Docking Results of this compound with Insulin Receptor (PDB: 1IR3)

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (ΔG) | -7.2 kcal/mol |

| Key Interacting Residues | Glu21, His5, Ser9 |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

Computational Approaches to Reaction Mechanism Prediction and Optimization

Computational methods are instrumental in elucidating the detailed mechanisms of complex chemical reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, a primary application of arylboronic acids. organic-chemistry.org For the reaction of this compound with an aryl halide, DFT can be used to model the entire catalytic cycle.

This involves calculating the structures and energies of all intermediates and transition states for each elementary step:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step often requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

By mapping the energy profile of the entire cycle, the rate-determining step can be identified. nih.gov Computational studies can also investigate the influence of ligands on the palladium catalyst, the choice of base, and the solvent, providing insights that can be used to optimize reaction conditions for higher yield and selectivity. nih.govbeilstein-journals.org For sterically hindered substrates like this compound, computational analysis can be particularly useful in understanding how the ortho-methyl group affects the energetics of the transmetalation and reductive elimination steps.

Quantitative Structure-Activity Relationship (QSAR) Analysis and In Silico Screening of Derivatives

While specific Quantitative Structure-Activity Relationship (QSAR) studies and extensive in silico screening campaigns focused exclusively on this compound are not extensively detailed in publicly available literature, the principles of these computational techniques provide a robust framework for the rational design and activity prediction of its derivatives. Such studies are pivotal in medicinal chemistry and materials science for identifying novel compounds with enhanced biological activities or desired physicochemical properties, thereby accelerating the development process by prioritizing synthetic efforts. mdpi.com

QSAR modeling correlates the biological activity of a series of compounds with their structural or physicochemical properties, enabling the prediction of the activity of new, unsynthesized derivatives. nih.gov In silico screening, on the other hand, involves the use of computational methods to screen large libraries of virtual compounds against a biological target to identify potential hits.

A hypothetical QSAR study on derivatives of this compound would begin with the synthesis and biological evaluation of a training set of analogues. The core structure would be systematically modified to explore the impact of different substituents on a specific biological endpoint (e.g., enzyme inhibition, receptor binding affinity).

For instance, a virtual library of derivatives could be generated by introducing various substituents at different positions on the phenyl ring, while keeping the boronic acid moiety constant. The biological activity of these hypothetical compounds could then be predicted using a developed QSAR model. The model itself would be built upon a set of molecular descriptors calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: Hammett constants (σ), dipole moment, and partial atomic charges, which describe the electron-donating or withdrawing nature of substituents.

Steric Properties: Molar refractivity (MR) and Taft steric parameters (Es), which relate to the size and shape of the substituents.

Hydrophobic Properties: The partition coefficient (logP), which measures the lipophilicity of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

Hypothetical QSAR Data for this compound Derivatives

To illustrate this, consider a hypothetical set of derivatives of this compound designed to inhibit a target enzyme. The following table presents plausible data that could be generated in such a study.

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted IC50 (µM) |

| 1 | H | H | 2.15 | 45.3 | 0.00 | 15.2 |

| 2 | Cl | H | 2.86 | 50.3 | 0.23 | 8.7 |

| 3 | OCH3 | H | 2.13 | 48.1 | -0.27 | 25.4 |

| 4 | H | NO2 | 2.17 | 49.9 | 0.78 | 2.1 |

| 5 | F | F | 2.45 | 45.5 | 0.28 | 12.5 |

| 6 | CH3 | H | 2.65 | 50.0 | -0.17 | 18.9 |

This data is purely illustrative to demonstrate the concept of a QSAR data table and is not derived from experimental results.

Based on such a hypothetical dataset, a QSAR equation might be derived, for example:

log(1/IC50) = 0.85 * σ - 0.23 * LogP + 0.05 * MR + constant

This equation would suggest that electron-withdrawing groups (positive σ value) enhance activity, while increased lipophilicity (LogP) is slightly detrimental. Such a model, once validated, could be used for the in silico screening of a much larger virtual library of derivatives.

In silico screening would then proceed by generating a large virtual database of compounds based on the this compound scaffold. The validated QSAR model would be applied to predict the biological activity of each virtual compound. This process allows for the rapid assessment of thousands of potential structures without the need for their physical synthesis and testing. mdpi.com Compounds predicted to have high activity would then be prioritized for synthesis and subsequent experimental validation, streamlining the drug discovery or materials development pipeline. mdpi.com

Emerging Trends and Future Research Directions for 4 Fluoro 2,5 Dimethylphenylboronic Acid

Exploration of Novel Synthetic Pathways and Greener Chemistry Approaches